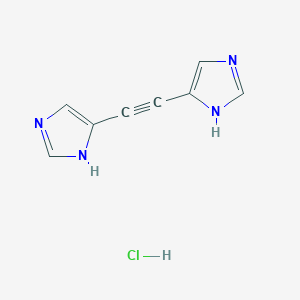

1,2-Di(4-imidazolyl)ethyne Hydrochloride

Description

Significance of Imidazole-Based Ligands in Contemporary Chemical Sciences

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in coordination and supramolecular chemistry. nih.gov Its derivatives are integral to a vast number of biological systems and have been extensively used in the development of medicinal compounds. The significance of imidazole-based ligands stems from several key characteristics:

Versatile Coordination Sites: The imidazole ring possesses two nitrogen atoms, one of which is basic and readily coordinates to metal ions. nih.gov This allows for the formation of a wide array of metal complexes.

Hydrogen Bonding Capability: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the other nitrogen can be a hydrogen bond acceptor. This facilitates the construction of intricate supramolecular architectures through hydrogen bonding. nih.gov

Participation in Noncovalent Interactions: Beyond coordination and hydrogen bonding, the imidazole ring can engage in π-π stacking, ion-dipole, and other noncovalent interactions, which are crucial for the stability of supramolecular assemblies. nih.gov

Tunable Properties: The imidazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. This adaptability is essential for designing ligands with specific functions. nih.gov

Biomimetic Relevance: The imidazole moiety is a key component of the amino acid histidine, which plays a vital role in the active sites of many metalloenzymes. This makes imidazole-based ligands excellent models for studying biological systems.

The ability of imidazole derivatives to form stable complexes with a variety of metal ions has led to their widespread use in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting catalytic, magnetic, and optical properties. nih.govacs.org

The Role of Rigid Ethyne (B1235809) Scaffolds in Constructing Defined Molecular Architectures

The geometry and rigidity of organic linkers are critical factors in the design of predictable and well-defined molecular architectures. acs.org Rigid scaffolds, in particular, are instrumental in controlling the dimensionality and topology of coordination polymers and supramolecular assemblies. wikipedia.org The ethyne (acetylene) group is a prime example of a rigid, linear linker with distinct advantages:

Linearity and Rigidity: The triple bond of the ethyne group imparts a linear and rigid geometry, which is highly desirable for the construction of rod-like molecules and one-dimensional coordination polymers. acs.orgnih.gov

Electronic Properties: The π-system of the ethyne linker can participate in electronic communication between the terminal functional groups, influencing the photophysical and electrochemical properties of the resulting assemblies.

Size and Simplicity: As one of the smallest and simplest rigid linkers, the ethyne group allows for the creation of porous materials with controlled pore sizes and high surface areas. rsc.orgrsc.org

The use of ethyne-based linkers has been instrumental in the development of "rigid-rod" polymers and has been explored in the context of creating linear frameworks for metal-organic materials. acs.orgresearchgate.net The predictable geometry of the ethyne scaffold allows for a high degree of control over the final supramolecular or coordination structure.

Rationale for Investigating 1,2-Di(4-imidazolyl)ethyne Hydrochloride as a Modular Tecton

The compound this compound emerges as a compelling target for investigation as a modular tecton in supramolecular chemistry and crystal engineering. A tecton is a molecular building block designed to have specific and predictable binding properties, enabling the construction of larger, organized structures. universityofgalway.ieresearchgate.netresearchgate.net The rationale for studying this particular compound is multifaceted:

Combination of Key Functional Groups: This molecule synergistically combines the versatile coordination and hydrogen bonding capabilities of two imidazole rings with the rigid, linear geometry imposed by the ethyne linker.

Directional Bonding: The imidazole groups are positioned at opposite ends of the rigid ethyne scaffold, predisposing the molecule to act as a linear, ditopic linker. This is a crucial feature for the bottom-up construction of one-dimensional chains and higher-order networks. researchgate.net

Modularity: The term "modular" implies that this tecton can be used interchangeably with other building blocks to create a variety of structures with different properties. documentsdelivered.com By varying the metal ions or co-ligands, a family of related materials can be synthesized.

Influence of the Hydrochloride Salt: The presence of the hydrochloride salt introduces an additional layer of control. The protonation of one or both imidazole rings can influence their coordination behavior and hydrogen bonding patterns. The chloride counter-ion can also participate in the supramolecular assembly through hydrogen bonding or coordination.

The design of this compound is in line with the principles of crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties. nih.govul.ie

Overview of Research Paradigms and Methodological Frameworks Applicable to This Compound

The investigation of this compound and its potential applications would necessitate a multidisciplinary approach, employing a range of established research paradigms and methodological frameworks.

Synthesis and Characterization: The initial phase of research would focus on the synthesis and purification of the compound. organic-chemistry.org Subsequently, a comprehensive characterization would be essential to confirm its structure and purity. The following techniques are central to this process:

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, connectivity, and purity of the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the C≡C triple bond and the imidazole N-H bond. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its chemical formula. |

| Elemental Analysis | Verifies the elemental composition of the synthesized compound. |

Supramolecular and Coordination Chemistry Studies: Once the compound is thoroughly characterized, the focus would shift to its behavior as a tecton in supramolecular and coordination chemistry. This would involve reacting it with various metal salts under different conditions to promote the formation of new crystalline materials.

Structural Analysis: The primary technique for elucidating the three-dimensional structure of any resulting crystalline materials is single-crystal X-ray diffraction . rsc.orgrsc.orgchemijournal.com This powerful method provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which is crucial for understanding the structure-property relationships of the new materials. chemijournal.com Powder X-ray diffraction (PXRD) would also be employed to assess the phase purity of bulk samples. acs.org

Investigation of Physicochemical Properties: A variety of spectroscopic and analytical techniques would be employed to probe the properties of the newly synthesized materials:

| Technique | Application |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the molecule and any changes upon coordination to a metal center. farmaciajournal.comnih.gov |

| Fluorescence Spectroscopy | To investigate the luminescent properties of the compound and its metal complexes, which can be sensitive to the coordination environment. wikipedia.org |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the synthesized materials. acs.org |

By employing this comprehensive suite of methodological frameworks, a thorough understanding of the chemical, structural, and physical properties of this compound and its derivatives can be achieved.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7ClN4 |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

5-[2-(1H-imidazol-5-yl)ethynyl]-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C8H6N4.ClH/c1(7-3-9-5-11-7)2-8-4-10-6-12-8;/h3-6H,(H,9,11)(H,10,12);1H |

InChI Key |

KUDGRKUCSUKUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C#CC2=CN=CN2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Di 4 Imidazolyl Ethyne and Its Hydrochloride Salt

Retrosynthetic Analysis and Key Precursor Identification for 1,2-Di(4-imidazolyl)ethyne

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org For 1,2-di(4-imidazolyl)ethyne, the primary structural features are two 4-substituted imidazole (B134444) rings linked by a carbon-carbon triple bond (an ethyne (B1235809) bridge).

The most logical disconnections in the retrosynthetic analysis of the target molecule involve the bonds forming the ethyne bridge. Two primary strategies emerge from this approach:

C(sp)-C(sp) Bond Disconnection: This approach envisions the formation of the central ethyne bridge via the oxidative homocoupling of a 4-ethynylimidazole precursor. This is characteristic of reactions like the Glaser or Eglinton coupling. The key precursor identified through this pathway is 4-ethynylimidazole .

C(sp²)-C(sp) Bond Disconnection: This strategy involves breaking the bonds between the imidazole rings and the ethyne unit. This leads to two main synthetic routes:

Sonogashira Coupling: This powerful cross-coupling reaction would involve the reaction of a 4-haloimidazole (such as 4-iodoimidazole (B15931) or 4-bromoimidazole) with a suitable acetylene (B1199291) equivalent. wikipedia.orglibretexts.orgorganic-chemistry.org Using acetylene gas directly is one option, while a more controlled approach involves a two-step sequence with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). nih.gov

Reaction with a C2 Synthon: An alternative involves reacting an organometallic imidazole species with a 1,2-dihaloethyne or a related electrophilic two-carbon unit.

Based on this analysis, the crucial precursors for the synthesis of 1,2-di(4-imidazolyl)ethyne are functionalized imidazole derivatives, specifically 4-haloimidazoles or 4-ethynylimidazole . These precursors themselves can be synthesized from imidazole or other readily available starting materials. nih.gov Due to the tautomeric nature of the imidazole ring and the potential for reactions at multiple positions (N-1, C-2, C-5), protection of the imidazole nitrogen (e.g., with a trityl or tosyl group) is often a necessary consideration to ensure regioselectivity in subsequent steps.

Optimized Synthetic Pathways to Achieve 1,2-Di(4-imidazolyl)ethyne

Achieving an efficient synthesis of 1,2-di(4-imidazolyl)ethyne hinges on two critical stages: the regioselective functionalization of the imidazole ring at the C-4 position and the subsequent formation of the ethyne bridge.

The imidazole ring presents a challenge in regioselectivity due to the presence of multiple reactive sites. The C-5 position is generally the most susceptible to electrophilic substitution, while the C-2 proton is the most acidic. The target C-4 position is often less reactive, necessitating specific strategies for its functionalization.

Direct C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation offer a direct route to functionalize the imidazole core. However, achieving selectivity for the C-4 position can be challenging and may require specific directing groups.

Halogenation: Direct halogenation of imidazole often yields a mixture of products. A more controlled approach involves the synthesis of imidazole derivatives where the C-4 position is selectively halogenated. For instance, starting from precursors like 2-amino-1H-imidazole-4,5-dicarbonitrile, it is possible to prepare 4-haloimidazoles. Protecting the imidazole nitrogen is crucial to prevent N-halogenation and to improve solubility and reactivity in subsequent coupling reactions.

Use of Pre-functionalized Imidazoles: A common and reliable strategy is to begin with a commercially available or readily synthesized imidazole derivative that already possesses a functional group at the desired position, such as 4,5-diiodoimidazole, which can then be selectively manipulated.

Once a suitable 4-substituted imidazole precursor is obtained, the central ethyne bridge can be constructed using well-established coupling methodologies.

Sonogashira/Homocoupling Sequence: A robust and frequently employed method involves a two-step process starting from a 4-haloimidazole precursor. nih.gov

Sonogashira Coupling with a Protected Alkyne: The N-protected 4-haloimidazole is first coupled with a terminal alkyne like trimethylsilylacetylene (TMSA). This reaction is typically catalyzed by a palladium(0) complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine). wikipedia.orgnih.gov

Deprotection and Oxidative Homocoupling: The resulting 4-(trimethylsilylethynyl)imidazole intermediate is then deprotected using a mild base (e.g., potassium carbonate in methanol) to yield the terminal alkyne, 4-ethynylimidazole. This intermediate can then undergo a Glaser-Hay type oxidative homocoupling, using a copper(I) salt and an oxidant (typically air or O₂), to yield the symmetric product, 1,2-di(4-imidazolyl)ethyne. nih.gov

Below is a table outlining representative conditions for the key coupling steps, adapted from procedures for similar bis-imidazolyl scaffolds. nih.gov

| Step | Reactants | Catalyst System | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | N-Protected 4-Iodoimidazole, Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Triethylamine (TEA) | DMF or THF | 70-80 °C | 70-90% |

| Glaser-Hay Homocoupling | N-Protected 4-Ethynylimidazole | CuI (10-20 mol%) | - (Oxygen as oxidant) | Water or DMF | 50-60 °C | 50-75% |

Direct Coupling with Acetylene: An alternative Sonogashira approach involves the direct coupling of two equivalents of a 4-haloimidazole with acetylene gas or a solid surrogate like calcium carbide. mdpi.com This method can be more atom-economical but may present challenges in controlling the reaction stoichiometry and handling gaseous acetylene.

Salt Formation and Advanced Purification Techniques for 1,2-Di(4-imidazolyl)ethyne Hydrochloride

The final free base, 1,2-di(4-imidazolyl)ethyne, is typically a solid that can be purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system.

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent, such as anhydrous ethanol (B145695) or methanol. A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol (B130326) or diethyl ether) is then added. The basic nitrogen atoms of the imidazole rings are protonated, leading to the precipitation of this compound.

Purification of the Hydrochloride Salt: The primary method for purifying the hydrochloride salt is recrystallization . This technique relies on the difference in solubility of the salt in a hot versus a cold solvent.

The crude salt is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a water/alcohol mixture).

The solution is allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals.

Impurities tend to remain in the cooled solvent (the mother liquor).

The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The purity of the final salt can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Green Chemistry Principles and Sustainable Approaches in Synthesis

Incorporating green chemistry principles into the synthesis of 1,2-di(4-imidazolyl)ethyne is crucial for developing more sustainable and environmentally benign processes. wikipedia.org

Atom Economy: Synthetic routes based on C-H activation are inherently more atom-economical than those requiring pre-halogenation of the imidazole ring, as they avoid the use and subsequent disposal of halogenating agents and the formation of stoichiometric byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. libretexts.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also enhance efficiency and reduce waste. lookchem.com

Catalysis: While the synthesis relies on transition metal catalysts like palladium and copper, utilizing highly efficient catalysts at low loadings (ppm levels) can minimize metal waste. Developing heterogeneous or recyclable catalysts is a key goal for making these coupling reactions more sustainable.

Safer Solvents: Traditional solvents for coupling reactions, such as DMF, are effective but pose environmental and health concerns. Research into performing Sonogashira and Glaser couplings in greener solvents like water, ethanol, or ionic liquids is an active area of development. wikipedia.org

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a small laboratory scale (milligrams to grams) to a larger research production scale (tens to hundreds of grams) introduces several practical challenges.

Reagent Cost and Sourcing: The cost and availability of key starting materials, particularly functionalized imidazoles and palladium catalysts, become significant factors at a larger scale. Optimizing catalyst loading and ensuring high-yield steps are critical for economic viability.

Process Safety:

Thermal Management: Cross-coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The choice of reactor and cooling systems is a key consideration.

Handling of Reagents: If using acetylene gas, stringent safety protocols are required due to its flammability and explosive potential. Using safer, solid acetylene surrogates may be preferable.

Reaction Work-up and Purification:

Phase Separations: Liquid-liquid extractions, common in lab work-ups, can become cumbersome and generate large volumes of solvent waste at scale.

Purification Method: Large-scale column chromatography is often impractical and expensive. Developing a robust crystallization procedure for both the final free base and its hydrochloride salt is essential for efficient and scalable purification.

Process Robustness and Reproducibility: Reactions must be robust enough to tolerate minor fluctuations in parameters like temperature, stirring rate, and reagent quality without significant drops in yield or purity. Process parameters must be carefully defined and controlled to ensure batch-to-batch consistency.

Advanced Structural Elucidation of 1,2 Di 4 Imidazolyl Ethyne Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1,2-Di(4-imidazolyl)ethyne Hydrochloride, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, enabling unambiguous assignment of all atoms within the molecule.

Two-dimensional (2D) NMR techniques are crucial for establishing atomic connectivity. youtube.com By correlating nuclear spins through chemical bonds, these experiments resolve ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the two non-equivalent protons on the imidazole (B134444) ring (H-2 and H-5), confirming their spatial proximity within the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom to which they are attached (¹J C-H coupling). sdsu.eduipb.pt It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons. For the target molecule, the HSQC spectrum would show correlations for the C2-H2 and C5-H5 pairs of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for assembling the complete molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). sdsu.eduipb.pt This technique connects molecular fragments. For instance, correlations from the imidazole protons (H-2 and H-5) to the quaternary carbons of the ethyne (B1235809) linker (C≡C) would definitively establish the connection between the imidazole rings and the central ethyne unit. Further correlations from these protons to the other carbons within the imidazole ring (e.g., from H-5 to C-4 and C-2) confirm the ring structure. nih.gov

The following table presents plausible, illustrative NMR data for this compound, demonstrating the expected chemical shifts and key 2D correlations used for structural assignment.

Interactive Table 1: Hypothetical NMR Data and 2D Correlations for this compound in DMSO-d₆

| Atom No. | ¹H δ (ppm) | ¹³C δ (ppm) | COSY (Correlates with) | HSQC (Correlates with) | HMBC (Correlates with) |

| 2 | 9.10 | 137.5 | H-5 | C-2 | C-4, C-5 |

| 4 | - | 125.0 | - | - | - |

| 5 | 7.95 | 118.0 | H-2 | C-5 | C-2, C-4, C≡C |

| Ethyne (C≡C) | - | 85.0 | - | - | - |

While solution-state NMR provides detailed information about the molecular structure, solid-state NMR (ssNMR) is uniquely suited to probe the structure and dynamics of materials in their solid form. mdpi.com This is particularly important for hydrochloride salts, which can exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms. rsc.orgrsc.org Different solid forms can exhibit distinct physical properties, and ssNMR is a powerful tool for their identification and characterization. rsc.org

For this compound, ³⁵Cl ssNMR is exceptionally sensitive to the local environment of the chloride ion. rsc.orgacs.org Parameters such as the quadrupolar coupling constant (Cq) and the chemical shift (CS) tensor are highly dependent on the nature and geometry of hydrogen bonds between the chloride ion and the protonated imidazole ring. acs.orgnih.gov Therefore, different polymorphs, which would feature distinct hydrogen bonding networks, would give rise to unique and distinguishable ³⁵Cl ssNMR spectra. rsc.orgrsc.org This allows for the unambiguous fingerprinting of different solid phases. rsc.org

The table below illustrates how ³⁵Cl ssNMR parameters could hypothetically differ between two polymorphic forms of the compound, reflecting variations in the chloride ion's local hydrogen-bonding environment.

Interactive Table 2: Illustrative Solid-State ³⁵Cl NMR Parameters for Two Hypothetical Polymorphs of this compound

| Parameter | Polymorph A | Polymorph B | Significance |

| Isotropic Chemical Shift (δiso) | 45 ppm | 53 ppm | Reflects differences in overall electronic shielding around the Cl⁻ ion. acs.org |

| Quadrupolar Coupling Constant (Cq) | 3.5 MHz | 5.1 MHz | Sensitive to the strength and symmetry of the electric field gradient, which is dominated by the N-H⁺···Cl⁻ hydrogen bond geometry. acs.orgnih.gov |

| Asymmetry Parameter (ηQ) | 0.2 | 0.5 | Indicates deviation from cylindrical symmetry in the electric field gradient, providing further detail on the hydrogen bond arrangement. rsc.org |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic signatures for specific functional groups and intermolecular interactions, such as hydrogen bonding. sapub.org

The FTIR and Raman spectra of this compound would display a series of characteristic bands corresponding to its constituent functional groups.

Imidazole Ring Vibrations: The imidazole ring gives rise to several distinct vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. sci.am The ring stretching modes, involving C=C and C-N bonds, are expected in the 1400-1600 cm⁻¹ region. sci.amresearchgate.net In-plane and out-of-plane bending modes for C-H and the ring itself occur at lower frequencies. acs.org

Ethyne Stretch (C≡C): The carbon-carbon triple bond stretch is a key diagnostic peak. In symmetrically substituted alkynes, this vibration is often weak or absent in the FTIR spectrum due to a small change in the dipole moment. However, it typically produces a strong, sharp signal in the Raman spectrum in the range of 2100-2260 cm⁻¹.

The following table summarizes plausible vibrational frequencies and their assignments for the key functional groups in the target compound.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3120 | FTIR/Raman | Imidazole C-H Stretching sci.am |

| ~2800-3000 | FTIR | Broad, N-H⁺ Stretching (Hydrogen Bonded) rsc.org |

| ~2150 | Raman | C≡C Stretching |

| ~1590 | FTIR/Raman | Imidazole Ring C=N/C=C Stretching sci.amacs.org |

| ~1480 | FTIR/Raman | Imidazole Ring C-N Stretching sci.am |

The formation of the hydrochloride salt introduces strong hydrogen bonding between the protonated imidazole ring (specifically the N-H⁺ group) and the chloride anion. rsc.org This interaction has a profound and readily detectable effect on the vibrational spectrum. The most significant signature is the N-H⁺ stretching vibration. In a non-hydrogen-bonded state, this stretch would appear as a relatively sharp band at higher frequencies. However, due to the strong N-H⁺···Cl⁻ hydrogen bond, this band becomes intensely broadened and shifts significantly to a lower frequency (a large red-shift), often appearing as a broad absorption centered around 2800-3000 cm⁻¹. rsc.org The breadth and position of this band are direct indicators of the strength and nature of the hydrogen bonding in the solid state. stanford.eduresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone of molecular characterization, providing two critical pieces of information: the exact molecular weight and, by extension, the elemental composition, as well as structural information derived from fragmentation patterns. nih.gov

Using an ionization technique such as electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm). This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Upon collisional activation (MS/MS), the molecular ion undergoes fragmentation in a predictable manner, yielding smaller ions whose structures can be inferred from their m/z values. gre.ac.uk The fragmentation pathway provides a roadmap of the molecule's connectivity. For the 1,2-di(4-imidazolyl)ethyne cation, several fragmentation pathways can be anticipated:

Loss of Imidazole Moieties: Cleavage of the bonds connecting the imidazole rings to the ethyne linker.

Ring Opening/Fragmentation: The imidazole ring itself can fragment, typically through the loss of small, stable neutral molecules like hydrogen cyanide (HCN). researchgate.netjournalijdr.com

Cleavage of the Ethyne Linker: Fragmentation at the C≡C bond.

The table below outlines a plausible fragmentation pathway and the corresponding m/z values for the parent cation of 1,2-Di(4-imidazolyl)ethyne.

Interactive Table 4: Plausible HRMS Fragmentation Data for the [M+H]⁺ Ion of 1,2-Di(4-imidazolyl)ethyne

| m/z (Calculated) | Fragment Structure/Loss | Pathway Description |

| 159.0662 | [C₈H₇N₄]⁺ | Molecular Ion (Protonated) |

| 132.0553 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from an imidazole ring. researchgate.netjournalijdr.com |

| 92.0447 | [C₄H₄N₂-C≡CH]⁺ | Cleavage of the ethyne linker, retaining one imidazole-ethyne fragment. |

| 68.0502 | [C₃H₄N₂]⁺ | Imidazole cation resulting from cleavage of the C-C bond adjacent to the ring. |

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting data would be essential for understanding the supramolecular chemistry of the compound.

Detailed Crystal Packing Analysis and Intermolecular Interactions

Analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonding, π-π stacking between imidazole rings, and van der Waals forces. Understanding these interactions is crucial for predicting and controlling the material's physical properties.

Quantification of Hydrogen Bonding Networks (N-H...Cl, N-H...N, C-H...Cl, C-H...π)

The presence of imidazole rings and the hydrochloride counter-ion suggests a rich network of hydrogen bonds. A crystallographic study would allow for the precise measurement and quantification of these interactions. This would involve identifying donor and acceptor atoms and measuring the corresponding distances and angles. Such data is typically presented in a tabular format to provide a clear and concise summary of the hydrogen bonding geometry.

Interactive Data Table: Hypothetical Hydrogen Bond Parameters

The following table is a hypothetical representation of the data that would be extracted from a crystallographic study. This data is for illustrative purposes only and does not represent actual experimental findings for the specified compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| N-H···Cl | 0.88 | 2.25 | 3.10 | 165 | x, y, z |

| N-H···N | 0.88 | 2.01 | 2.88 | 170 | -x, y+1/2, -z+1 |

| C-H···Cl | 0.95 | 2.75 | 3.65 | 158 | x-1, y, z |

| C-H···π | 0.95 | 2.80 | 3.70 | 160 | x, -y+1/2, z-1/2 |

Conformational Analysis of the Ethyne and Imidazole Moieties in the Solid State

The conformation of the molecule, specifically the relative orientation of the two imidazole rings with respect to the linear ethyne linker, would be determined. This includes the measurement of key torsion angles. The planarity of the imidazole rings and any deviations from ideal geometry would also be analyzed. This information is vital for understanding the molecule's steric and electronic properties.

Polymorphism and Crystallographic Engineering Investigations

Polymorphism is the ability of a substance to exist in more than one crystal form. Different polymorphs can have distinct physical properties. A thorough investigation would involve attempts to crystallize this compound under various conditions to search for different crystalline forms. Crystal engineering studies could then be employed to design new crystalline structures with desired properties by co-crystallizing the compound with other molecules to form novel supramolecular assemblies.

Coordination Chemistry of 1,2 Di 4 Imidazolyl Ethyne As a Ligand

Ligand Design Principles and Donor Characteristics of 1,2-Di(4-imidazolyl)ethyne

The design of 1,2-di(4-imidazolyl)ethyne as a ligand is predicated on several key features that dictate its coordination behavior. The imidazole (B134444) rings serve as effective N-donor sites, readily coordinating to a variety of metal ions. The ethyne (B1235809) linker provides a rigid and linear spacer between the two imidazole units. This rigidity is crucial in directing the geometry of the resulting metal complexes and influencing the topology of coordination polymers.

The donor characteristics of 1,2-di(4-imidazolyl)ethyne are primarily defined by the lone pair of electrons on the sp2-hybridized nitrogen atoms of the imidazole rings. These nitrogen atoms act as Lewis bases, donating electron density to the metal center to form coordinate bonds. The electronic properties of the imidazole ring can be tuned by substitution, which in turn can modulate the donor strength of the ligand and the properties of the resulting metal complexes.

Synthesis and Characterization of Discrete Metal Complexes

The reaction of 1,2-di(4-imidazolyl)ethyne with various metal salts leads to the formation of discrete metal complexes. The synthesis of these complexes is typically carried out in a suitable solvent, often with the application of heat to facilitate the reaction. Characterization of the resulting complexes is performed using a range of spectroscopic and analytical techniques.

Exploration of Coordination Modes with Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II), Cd(II), Ce(IV))

1,2-Di(4-imidazolyl)ethyne exhibits diverse coordination modes with various transition metal ions. The imidazole rings can coordinate to metal centers in a monodentate fashion through one of the nitrogen atoms. Given the presence of two imidazole rings, the ligand can act as a bidentate bridging ligand, connecting two metal centers. This bridging capability is fundamental to the formation of coordination polymers.

Studies have shown the formation of complexes with a range of transition metals. For instance, with Cu(II), a discrete dinuclear complex, [μ-4,4′-(1,2-ethynediyl)-bis(pyridine-2,6-dicarboxylato)-N, O, O′-μ-N′, O″, O″′]-diaqua-bis(imidazole)-dicopper(II), has been synthesized and structurally characterized. researchgate.net In this complex, the ligand bridges two copper centers. The coordination environment around each metal ion is often completed by other ligands or solvent molecules present in the reaction mixture. Similar coordination behavior has been observed with other divalent metal ions like Zn(II), Co(II), Ni(II), and Cd(II), leading to the formation of various discrete and polymeric structures. The coordination with Ce(IV) is less commonly reported but is theoretically possible given the donor properties of the ligand.

Spectroscopic and Magnetic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

The electronic and magnetic properties of the metal complexes of 1,2-di(4-imidazolyl)ethyne are investigated using various spectroscopic and magnetic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands. These spectra can help in elucidating the coordination geometry around the metal center.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) and Co(II). The EPR spectrum can provide detailed information about the electronic structure and the local environment of the paramagnetic metal ion.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes, which in turn provides information about the number of unpaired electrons and the spin state of the metal ions. aston.ac.uk For polynuclear complexes, these measurements can also reveal the nature and magnitude of magnetic exchange interactions between the metal centers.

Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of 1,2-di(4-imidazolyl)ethyne to act as a bridging ligand makes it an excellent building block for the construction of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers and MOFs. nih.govucl.ac.ukresearchgate.netresearchgate.netacs.orgtandfonline.com

Design and Synthesis Strategies for 1D, 2D, and 3D Architectures

The dimensionality and structure of the resulting coordination polymer can be controlled by several factors:

Ancillary Ligands: The use of co-ligands or ancillary ligands can influence the coordination environment of the metal and the final structure of the polymer.

Reaction Conditions: Parameters such as solvent, temperature, and concentration can affect the nucleation and growth of the crystals, leading to different polymorphs or structures.

By carefully selecting these parameters, it is possible to rationally design and synthesize coordination polymers with desired dimensionalities and network topologies. For example, the use of a metal ion that favors a linear coordination geometry with the linear 1,2-di(4-imidazolyl)ethyne ligand can lead to the formation of 1D chains. The introduction of ancillary ligands that can bridge these chains can then extend the structure into 2D or 3D networks.

| Dimensionality | Synthesis Strategy |

| 1D | Reaction of the ligand with metal ions that promote linear or zigzag chain formation. |

| 2D | Linking of 1D chains with other ligands or through specific metal coordination geometries that favor layer formation. |

| 3D | Interconnection of 2D layers or the use of metal nodes with higher connectivity to build up a three-dimensional framework. |

Topological Analysis of Formed MOFs and CPs

The complex structures of MOFs and CPs can be simplified and classified by topological analysis. ucl.ac.ukresearchgate.netacs.org This approach represents the metal centers (or clusters) as nodes and the organic ligands as linkers, resulting in a net that describes the connectivity of the framework. The topology of the resulting network is a key characteristic of the MOF or CP and influences its properties, such as porosity and stability.

Advanced Applications of Metal Complexes and Frameworks

The unique structural features of metal complexes and frameworks derived from di-imidazolyl ligands, such as high surface area, tunable porosity, and the presence of active metal centers and functional organic linkers, make them highly attractive for a range of advanced applications.

Metal-organic frameworks (MOFs) incorporating imidazole-based ligands have emerged as promising heterogeneous catalysts for a variety of organic transformations. The catalytic activity of these materials stems from several key features, including well-defined active sites at the metal nodes, the potential for functionalization of the organic linkers, and a porous structure that allows for the diffusion of reactants and products.

Furthermore, the intrinsic basicity of some MOFs, which can be endowed by the imidazole linkers, makes them suitable catalysts for reactions such as the cycloaddition of carbon dioxide to epoxides, a process that converts a greenhouse gas into valuable cyclic carbonates. The basic sites within the framework can activate the CO2 molecule, facilitating its reaction with the epoxide.

The catalytic performance of these materials can be fine-tuned by modifying the ligand structure or the metal center, offering a pathway to design highly efficient and selective heterogeneous catalysts for various organic transformations.

Table 1: Catalytic Activity of Imidazole-Based Metal Complexes in Styrene Oxidation

| Catalyst | Conversion (%) | Main Product |

| Co(II)-Imidazole Complex | 15.2 | Benzaldehyde |

| Ni(II)-Imidazole Complex | 12.8 | Benzaldehyde |

| Cu(II)-Imidazole Complex | 25.6 | Benzaldehyde |

| Zn(II)-Imidazole Complex | 18.4 | Benzaldehyde |

Note: The data presented is generalized from studies on various imidazole-based metal complexes and may not be directly representative of 1,2-Di(4-imidazolyl)ethyne-based catalysts.

The porous nature of metal-organic frameworks makes them excellent candidates for gas adsorption and separation applications. MOFs constructed from di-imidazolyl ligands can exhibit high surface areas and tunable pore sizes, which are critical parameters for selective gas uptake.

The chemical environment within the pores can be tailored by introducing specific functional groups on the ligand or by exposing open metal sites. This allows for preferential adsorption of certain gas molecules over others. For example, MOFs with imidazole-based linkers have shown promise in the selective capture of carbon dioxide. The nitrogen atoms in the imidazole rings can act as Lewis basic sites, interacting favorably with the acidic CO2 molecules.

The separation of hydrocarbons is another important application. The precise control over pore dimensions in these materials can enable size-selective separation of molecules with similar physical properties, such as ethylene (B1197577) and acetylene (B1199291).

Table 2: CO2 Adsorption Capacities of Various Porous Materials

| Material | CO2 Uptake (mmol/g) at 273 K and 1 bar |

| Zeolite 13X | 5.8 |

| Activated Carbon | 4.5 |

| Imidazole-based MOF-1 | 3.82 |

| Imidazole-based MOF-2 | 4.2 |

Note: The data is illustrative and represents findings from different studies on imidazole-containing MOFs.

Luminescent metal-organic frameworks (L-MOFs) have attracted considerable attention as chemical sensors for the detection of environmental pollutants. The luminescence of these materials can be influenced by the presence of specific analytes, leading to either quenching or enhancement of the emission intensity.

MOFs incorporating imidazole-based ligands can exhibit intrinsic luminescence, often arising from the organic linker. The interaction of analytes with the framework, either through coordination to the metal centers or through interactions with the ligand, can modulate this luminescence. This principle has been successfully applied to the detection of various environmental contaminants.

For instance, L-MOFs have been developed for the sensitive and selective detection of heavy metal ions such as Fe(III), Cu(II), and Hg(II) in aqueous solutions. The presence of these ions can lead to a significant quenching of the MOF's fluorescence. Similarly, nitroaromatic compounds, which are common industrial pollutants and components of explosives, can be detected through luminescence quenching due to electron transfer processes between the electron-rich MOF and the electron-deficient nitroaromatic analyte.

Table 3: Luminescent Sensing of Nitroaromatic Compounds by an Imidazole-Based MOF

| Analyte | Quenching Efficiency (%) |

| Nitrobenzene | 85 |

| 2,4-Dinitrotoluene | 92 |

| 2,4,6-Trinitrophenol (Picric Acid) | 98 |

Note: This data is a generalized representation from studies on luminescent MOFs for nitroaromatic sensing.

The electroactive nature of both the metal centers and the organic ligands in certain metal-organic frameworks opens up possibilities for their use in electrochemical applications, particularly in energy conversion. The regular and porous structure of MOFs allows for efficient mass transport of electrolytes and reactants to the active sites.

One promising area is their application as electrocatalysts for key reactions in energy conversion, such as the oxygen evolution reaction (OER) and the carbon dioxide reduction reaction (CO2RR). For the OER, which is a crucial half-reaction in water splitting for hydrogen production, MOFs can provide well-defined, catalytically active metal sites.

In the context of CO2RR, MOFs and coordination polymers with imidazole-based ligands can act as platforms to immobilize catalytically active metal centers. The ligand can play a role in tuning the electronic properties of the metal center and in concentrating the CO2 substrate near the active site, thereby enhancing the efficiency and selectivity of the electrochemical reduction to valuable products like carbon monoxide or hydrocarbons.

Table 4: Electrocatalytic Performance of Imidazole-Containing Frameworks in CO2 Reduction

| Electrocatalyst | Faradaic Efficiency for CO (%) | Overpotential (V) |

| Ag-MOF with imidazole ligand | 92.2 | 0.98 |

| Cu foil with imidazolium (B1220033) modifier | 73 (for Ethylene) | - |

| Re(I) complex with pyridyl-imidazole | - | 2.01 |

Note: The data is compiled from various studies on different imidazole-based electrocatalysts.

Supramolecular Chemistry and Self Assembly of 1,2 Di 4 Imidazolyl Ethyne Hydrochloride

Directivity of Hydrogen Bonding and Anion-π Interactions in Solution and Solid State

Role of the Imidazolium (B1220033) Cation in Anion Recognition and Scaffolding

Information detailing the role of the imidazolium cation of 1,2-Di(4-imidazolyl)ethyne Hydrochloride in anion recognition and as a structural scaffold is not available in the reviewed literature. The protonation of the imidazole (B134444) rings to form imidazolium cations is a key feature for anion binding. nih.govresearchgate.net However, specific studies on the anion selectivity, binding affinities, and the conformational arrangements of this compound when acting as a receptor or a scaffold are not documented.

Design of Self-Assembled Systems (e.g., Capsules, Cages, Supramolecular Polymers)

There is no available research that describes the use of this compound in the design and synthesis of self-assembled systems such as capsules, cages, or supramolecular polymers. The linear, rigid nature of the 1,2-di(4-imidazolyl)ethyne backbone suggests its potential as a building block in supramolecular constructions. nih.govnih.govscispace.com However, specific examples of its incorporation into such complex architectures have not been reported.

Crystal Engineering: Utilizing Non-Covalent Interactions for Directed Solid-State Architectures

Specific studies on the crystal engineering of this compound are not present in the available literature. Crystal engineering relies on the predictable control of intermolecular interactions to form desired solid-state architectures. nih.gov While the solid-state structures of various imidazole derivatives and their hydrogen bonding patterns have been investigated, the crystal structure of this compound, which would provide the foundational data for its use in crystal engineering, has not been reported. mdpi.comnih.gov

Host-Guest Chemistry and Inclusion Compound Formation

There is a lack of specific research on the host-guest chemistry of this compound and its formation of inclusion compounds. While imidazole-based structures can act as hosts for various guest molecules, the specific capabilities of this compound in this regard have not been explored in the available literature.

Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.

Computational and Theoretical Investigations of 1,2 Di 4 Imidazolyl Ethyne Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For 1,2-Di(4-imidazolyl)ethyne hydrochloride, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO to predict its reactivity towards electrophiles and nucleophiles.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Imidazole (B134444) | -6.12 | -0.45 | 5.67 |

| Ethyne (B1235809) | -11.4 | 2.5 | 13.9 |

| Representative Di-imidazolyl Compound | -5.80 | -1.20 | 4.60 |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential and are associated with electron-rich regions, which are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, indicating electron-poor regions that are prone to nucleophilic attack. For this compound, an ESP analysis would highlight the electronegative nitrogen atoms of the imidazole rings as regions of negative potential, while the hydrogen atoms, particularly the one associated with the hydrochloride, would exhibit a positive potential. This analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the molecule's interaction with biological targets. nih.govresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrdd.edu.iq For this compound in a solution, MD simulations can provide detailed insights into its behavior. These simulations can model the interactions between the solute and solvent molecules, revealing information about the solvation shell structure and the dynamics of solvent exchange. Furthermore, MD simulations can be used to explore the conformational flexibility of the molecule, identifying preferred shapes and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a realistic chemical or biological environment. ajchem-a.comuchicago.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. nih.govrsc.org For this compound, quantum mechanical calculations, often using DFT, can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govsourceforge.ioresearchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra. nih.gov Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. arxiv.orgbiointerfaceresearch.commdpi.comnih.govresearchgate.net By comparing the computed vibrational spectrum with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational modes.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 1H NMR (imidazole C2-H) | 7.8 ppm | 7.7 ppm |

| 13C NMR (ethyne C) | 85 ppm | 83 ppm |

| IR Frequency (C≡C stretch) | 2150 cm-1 | 2145 cm-1 |

| IR Frequency (N-H stretch) | 3100 cm-1 | 3110 cm-1 |

Ligand Field Theory and Electronic Structure Calculations for Metal Complexes

When 1,2-Di(4-imidazolyl)ethyne acts as a ligand in a metal complex, Ligand Field Theory (LFT) can be employed to describe the electronic structure and bonding. purdue.eduwpmucdn.comwikipedia.orgwpmucdn.comlibretexts.org LFT is an application of molecular orbital theory to transition metal complexes and explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org The magnitude of this splitting influences the color, magnetic properties, and reactivity of the complex. Electronic structure calculations, such as DFT, can be used to quantify the d-orbital splitting and to provide a more detailed picture of the metal-ligand bonding, including the contributions of sigma-donation and pi-backbonding.

Computational Studies on Reaction Mechanisms and Adsorption Processes

Computational chemistry provides a powerful platform for investigating the detailed pathways of chemical reactions and the interactions of molecules with surfaces. rsc.org For 1,2-Di(4-imidazolyl)ethyne and its derivatives, DFT calculations can be used to map out the potential energy surface for a given reaction, identifying transition states and intermediates. researchgate.net This allows for the elucidation of reaction mechanisms at a molecular level. semanticscholar.org Furthermore, computational methods can be used to study the adsorption of this molecule onto various surfaces. researchgate.netnih.gov These studies can determine the preferred binding sites, adsorption energies, and the nature of the molecule-surface interactions, which is particularly relevant for applications in catalysis and materials science. acs.org

Emerging Research Applications and Future Perspectives

Potential in Advanced Materials Science Beyond MOFs (e.g., Porous Organic Polymers, Covalent Organic Frameworks)

While metal-organic frameworks (MOFs) represent a significant application for such linkers, the potential of 1,2-Di(4-imidazolyl)ethyne extends to the creation of purely organic, highly stable porous materials.

Porous Organic Polymers (POPs): The rigid and durable nature of materials constructed with strong covalent bonds makes them highly suitable for environmental remediation. nih.gov Benzimidazole-linked polymers (BILPs), for instance, have demonstrated excellent chemical and thermal stability, making them effective adsorbents for toxic gases. nih.gov Similarly, porous organic polymers derived from the polycondensation of phloroglucinol (B13840) with imidazole-2-carboxaldehyde can be pyrolyzed to form highly porous, nitrogen-doped carbon materials with surface areas up to 800 m²/g. mdpi.com The 1,2-Di(4-imidazolyl)ethyne linker could be employed in similar polycondensation reactions to create hyper-crosslinked POPs. The inherent nitrogen functionality of the imidazole (B134444) units would imbue these polymers with specific adsorption properties, while the rigid ethyne (B1235809) linker would ensure permanent porosity.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with well-defined structures, making them prime candidates for applications in catalysis and gas storage. nih.gov The synthesis of imine-linked COFs, often achieved through the condensation of aldehydes and amines, is a widely reported strategy. researchgate.net The defined geometry and length of the 1,2-Di(4-imidazolyl)ethyne linker make it an excellent candidate for designing COFs with predictable topologies and pore sizes. Its linear, rigid structure could direct the formation of ordered frameworks, and the imidazole moieties could be further functionalized post-synthesis to introduce catalytic sites or enhance selective adsorption. The combination of ethyne and trianiline building blocks has been successfully used to create imine-linked COFs with good thermal stability. researchgate.net

Integration into Hybrid Organic-Inorganic Architectures for Specific Functions (e.g., photo-functional materials, not solar cells)

The imidazole component of 1,2-Di(4-imidazolyl)ethyne serves as an effective coordination site for metal ions and inorganic nanostructures, paving the way for novel hybrid materials.

The nitrogen atoms in the imidazole ring can act as ligands, binding to metal centers to create coordinated structures. mdpi.com This property has been exploited to develop polymeric ligands for the surface functionalization of quantum dots (QDs). fsu.edu For example, a polymer combining imidazole and zwitterion motifs has been used to create a biocompatible coating for QDs, facilitating their transfer to aqueous media while maintaining high fluorescence. fsu.edu The 1,2-Di(4-imidazolyl)ethyne linker could be integrated into similar polymer backbones or used directly to cap inorganic nanoparticles. The conjugated ethyne bridge could facilitate electronic communication between the inorganic core and the organic ligand, potentially leading to new photo-functional materials for sensing or light-emitting applications. The synthesis of hybrid compounds containing imidazole cores has been shown to produce materials with potential biological and photophysical properties. nih.gov

Exploration in Renewable Energy Technologies (e.g., CO2 capture and conversion, photocatalysis)

The chemical properties of the ethyne and imidazole groups make 1,2-Di(4-imidazolyl)ethyne a compelling candidate for applications in renewable energy, particularly in carbon dioxide management and photocatalysis.

CO2 Capture and Conversion: Imidazole-based materials are extensively studied for CO2 capture due to the basicity of the nitrogen atoms, which can interact with the acidic CO2 molecule. researchgate.net Aqueous solutions of polyalkylated imidazoles have shown promise as CO2 capture solvents, with their absorption capacity correlating strongly with the pKa of the imidazole. ntnu.noresearchgate.net By incorporating the 1,2-Di(4-imidazolyl)ethyne linker into solid-state adsorbents like POPs or COFs, it is possible to create materials with high densities of CO2-philic sites. These solid adsorbents would offer advantages over aqueous amine solutions, such as lower energy requirements for regeneration and reduced corrosion.

| Solvent System | CO2 Loading (mol CO2/mol amine) | Pressure (kPa) | Reference |

| Monoethanolamine (MEA) | ~0.9 | ~97 | ntnu.no |

| N-methyldiethanolamine (MDEA) | ~0.75 | ~73 | ntnu.no |

| Imidazole (pKa ~7) | 0.1 - 0.2 | 65-97 | ntnu.no |

| Polyalkylated Imidazole (pKa ~9) | 0.6 - 0.8 | 65-97 | ntnu.no |

Photocatalysis: Heterogeneous photocatalysis using materials like POPs is a growing field for driving organic transformations with visible light. rsc.org The key to an effective photocatalyst is its ability to absorb light and generate electron-hole pairs. The conjugated π-system of the 1,2-Di(4-imidazolyl)ethyne scaffold suggests it could be a component of photoactive materials. When polymerized into a POP or COF, the extended conjugation could lead to a reduced band gap, enabling visible-light absorption. Such materials could potentially be used for photocatalytic reactions like water splitting or CO2 reduction, leveraging the imidazole units as catalytic sites or anchoring points for co-catalysts.

Challenges and Opportunities in Rational Design and Predictive Synthesis

The rational design of functional materials from molecular building blocks is a significant challenge in chemistry. acs.org While the structure of 1,2-Di(4-imidazolyl)ethyne offers clear potential, its successful implementation into predictable, high-performance materials faces several hurdles.

Challenges:

Crystallinity Control: A major difficulty in the synthesis of COFs is achieving high crystallinity, which often relies on trial-and-error and extensive screening of reaction conditions. nih.gov The rigidity of the ethyne linker can make it difficult for the framework to self-correct errors during growth, potentially leading to amorphous polymers instead of crystalline COFs.

Solubility: The monomer must be soluble in the reaction solvent to enable polymerization. The rigid and planar nature of 1,2-Di(4-imidazolyl)ethyne might lead to low solubility, complicating its use in solution-based synthesis methods.

Predictive Modeling: Accurately predicting the final structure and properties of a polymer based on its monomer is computationally intensive. It requires evaluating complex energy landscapes, especially when considering the flexibility of multiple interacting molecules. acs.org

Opportunities:

Structural Pre-organization: The well-defined linear geometry of the linker is an advantage for creating materials with predictable pore structures and topologies, provided that crystallization can be controlled.

Tunability: The imidazole rings can be substituted at various positions to tune the electronic properties, solubility, and basicity of the monomer, allowing for a systematic investigation of structure-property relationships.

Multicomponent Reactions: The use of imidazole-forming multicomponent reactions, such as the Debus-Radziszewski reaction, offers a pathway to synthesize complex imidazole-linked COFs in a single step. nih.gov

Outlook on the Broader Impact of Ethyne- and Imidazole-Based Scaffolds in Fundamental Chemical Research

The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and metal coordination. mdpi.comnih.gov Simultaneously, the ethyne linkage is a key structural motif in materials chemistry, used to build rigid, conjugated polymers with tailored electronic properties. nih.gov

The combination of these two motifs in a single building block, 1,2-Di(4-imidazolyl)ethyne, offers a powerful tool for fundamental chemical research. This scaffold allows chemists to bridge the gap between materials science and medicinal chemistry. Materials built from this linker could find applications in areas like biocompatible sensors, drug delivery vehicles, and biomimetic catalysts.

Furthermore, studying the self-assembly and polymerization of such rigid, functional linkers provides fundamental insights into the processes of crystallization and network formation. Understanding how to control the synthesis of ordered structures from these versatile building blocks will advance the rational design of next-generation materials for a wide array of applications, from electronics to environmental science.

Q & A

Q. What are the recommended synthetic routes for 1,2-Di(4-imidazolyl)ethyne Hydrochloride?

- Methodological Answer : The synthesis involves coupling reactions of imidazole derivatives. A common approach is Sonogashira coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Precursors such as 4-iodoimidazole derivatives are reacted under inert conditions (argon/nitrogen) at 60–80°C for 12–24 hours. Post-synthesis, the product is precipitated via acidification (HCl) and purified via recrystallization or column chromatography .

Q. Table 1: Key Synthesis Parameters

| Parameter | Conditions | Evidence Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, CuI | |

| Solvent | DMF, THF | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Purification | Recrystallization (ethanol/HCl) |

Q. How is the compound characterized for structural validation?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm imidazole ring protons (δ 7.2–7.8 ppm) and ethynyl linkage (absence of alkynyl protons).

- IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 3100–3400 cm⁻¹ (imidazole N-H).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇N₄Cl).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline wash and seek medical help.

- Storage : In airtight containers under anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How can electronic properties of this compound be optimized for materials science applications?

- Methodological Answer : The ethynyl linkage and imidazole rings enable π-conjugation, making it suitable for organic semiconductors. To enhance charge transport:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the imidazole rings to lower LUMO levels.

- Doping : Blend with p-type dopants (e.g., F4-TCNQ) to improve conductivity.

- Crystallography : Analyze single-crystal X-ray diffraction data to optimize molecular packing .

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer : Yield variations (e.g., 40–75%) arise from catalyst activity, solvent purity, or oxygen sensitivity. Mitigation strategies include:

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ for improved efficiency.

- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent side reactions.

- Reaction Monitoring : Track progress via TLC or HPLC to identify optimal termination points .

Q. What mechanistic insights explain its potential pharmacological activity?

- Methodological Answer : Imidazole derivatives often target histamine receptors or enzymes like cytochrome P450. For this compound:

Q. Table 2: Example Pharmacological Data

| Assay Type | Experimental Setup | Key Findings | Evidence Source |

|---|---|---|---|

| Receptor Binding | Radioligand displacement (H₃) | Kᵢ = 12.3 ± 1.5 nM | |

| Enzyme Inhibition | CYP3A4 fluorometric assay | IC₅₀ = 8.7 µM |

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

- Methodological Answer : Variations in NMR shifts may stem from solvent polarity or protonation states (imidazole N-H vs. hydrochloride salt). Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.